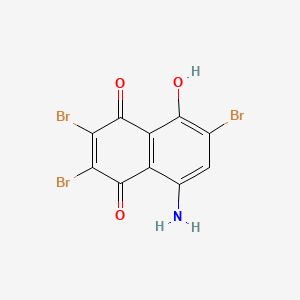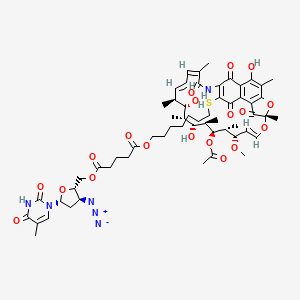
(S)-N,N'-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutaramide backbone substituted with dimethylamino and oxododecyl groups. Its molecular formula is C27H54N4O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of glutaramic acid with 1-oxododecyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups may facilitate interactions with nucleic acids, while the oxododecyl group enhances membrane permeability, allowing the compound to enter cells more efficiently.
類似化合物との比較
Similar Compounds
- Methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate
- Trimethyl-3-[(1-oxododecyl)amino]propylammonium chloride
- Ethyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium ethyl sulphate
Uniqueness
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
73067-87-5 |
|---|---|
分子式 |
C27H55N5O3 |
分子量 |
497.8 g/mol |
IUPAC名 |
(2S)-N,N'-bis[3-(dimethylamino)propyl]-2-(dodecanoylamino)pentanediamide |
InChI |
InChI=1S/C27H55N5O3/c1-6-7-8-9-10-11-12-13-14-17-26(34)30-24(27(35)29-21-16-23-32(4)5)18-19-25(33)28-20-15-22-31(2)3/h24H,6-23H2,1-5H3,(H,28,33)(H,29,35)(H,30,34)/t24-/m0/s1 |
InChIキー |
ZXLBXQMOLJCJSN-DEOSSOPVSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



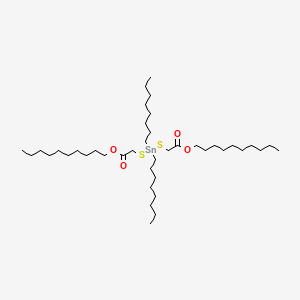

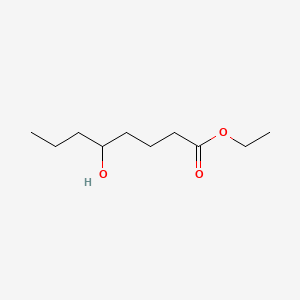


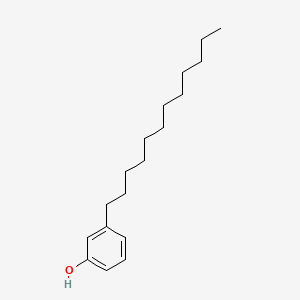
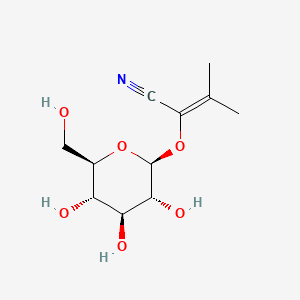
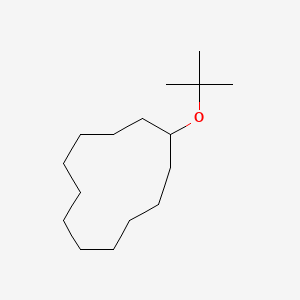


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
